“(9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate” or “3-(Fmoc-amino)propyl bromide” is a chemical compound with the molecular formula C18H18BrNO2 . It has a molecular weight of 360.25 . The compound is solid at room temperature and has a melting point of 99-105°C .
Peptide Synthesis: The Fmoc group in the compound suggests that it could be used in peptide synthesis . The Fmoc group is commonly used as a protective group for the amino group in peptide synthesis. It can be removed under mild basic conditions, allowing for the sequential addition of amino acids in the synthesis of peptides.
Pharmaceutical Development: The compound could potentially be used in the development of new pharmaceuticals . The presence of a bromine atom makes it a good candidate for use in palladium-catalyzed cross-coupling reactions, which are widely used in the synthesis of pharmaceuticals.
Bio-Templating: The Fmoc group in the compound can promote the association of building blocks, making it useful in bio-templating . This could involve using the compound to create templates for the synthesis of more complex structures, such as nanostructures or biomaterials .
Drug Delivery: The compound could potentially be used in drug delivery systems . The Fmoc group could allow for the controlled release of drugs, while the bromine atom could be used to attach the compound to a drug molecule .
Therapeutic Applications: The compound could have potential therapeutic applications . For example, it could be used in the development of new treatments for diseases. The Fmoc group could be used to control the activity of the compound, while the bromine atom could be used to target specific cells or tissues .
(9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate is a chemical compound with the molecular formula C18H18BrNO2 and a molecular weight of 360.25 g/mol. It is characterized by a fluorenyl group attached to a carbamate moiety, which in turn is linked to a bromopropyl chain. The compound appears as a solid with a melting point ranging from 99 to 105 °C and a boiling point of approximately 506.4 °C at 760 mmHg. Its density is reported to be 1.38 g/cm³ .
Due to the lack of specific research on this compound, its mechanism of action remains unknown.
The reactivity of (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate can be attributed to its functional groups:
These reactions make it versatile for various synthetic applications in organic chemistry.
The synthesis of (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate typically involves the following steps:
This method allows for the selective incorporation of functional groups, resulting in a compound with unique properties.
(9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate has potential applications in various fields:
Interaction studies involving (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate are essential for understanding its biological mechanisms. Preliminary assessments may include:
Several compounds share structural similarities with (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Phenylcarbamate | Simple phenolic structure with carbamate group | Less complex, often used as a standard model |
Fluorenylmethyl carbamate | Lacks bromopropyl chain | More straightforward synthesis |
N-(3-Bromopropyl)urea | Contains urea instead of carbamate | Different reactivity profile |
(9H-Fluoren-9-yl)methyl (2-bromobutyl)carbamate | Similar structure with different alkyl chain | Variations in biological activity due to chain length |
These comparisons highlight the unique aspects of (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate, particularly its complex structure and potential reactivity profiles that distinguish it from simpler analogs.
The introduction of the bromopropyl group in (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate relies fundamentally on nucleophilic substitution mechanisms, particularly the bimolecular nucleophilic substitution reaction pathway [1]. The compound is synthesized through the reaction of (9H-Fluoren-9-yl)methyl chloroformate with 3-bromopropylamine under controlled conditions . This synthetic approach exploits the electrophilic nature of the carbon atom bearing the bromine substituent, which creates a reactive site susceptible to nucleophilic attack [1].
The nucleophilic substitution process follows a classical mechanism where the attacking nucleophile approaches the electrophilic carbon atom from the side opposite to the halogen, resulting in a concerted displacement of the bromide ion [3]. In primary alkyl halides such as 3-bromopropyl derivatives, the reaction predominantly proceeds through the bimolecular nucleophilic substitution mechanism due to the accessibility of the reaction center and the stability of the resulting products [3]. The reaction rate depends on both the concentration of the alkyl halide substrate and the concentration of the nucleophile, making it a second-order reaction overall [4].
The bromopropyl group introduction strategy offers several advantages in synthetic chemistry applications. The bromine atom serves as an excellent leaving group due to its ability to form stable bromide anions, and the three-carbon chain provides optimal spacing for subsequent chemical modifications [1]. The reaction conditions typically involve polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide, which stabilize the nucleophile while not interfering with the substitution mechanism [1].
Table 1: Nucleophilic Substitution Strategies for Bromopropyl Group Introduction
Nucleophile | Reaction Mechanism | Typical Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
---|---|---|---|---|---|
Amines (Primary) | SN2 | DMF/DMSO | 25-80 | 2-12 | 70-95 |
Amines (Secondary) | SN2 | DMF/DMSO | 25-80 | 4-16 | 65-90 |
Thiols | SN2 | Ethanol/THF | 0-50 | 1-8 | 80-95 |
Alkoxides | SN2 | Alcohols | 0-25 | 0.5-4 | 75-90 |
Azides | SN2 | DMF/Acetonitrile | 25-60 | 3-24 | 60-85 |
The selection of appropriate reaction conditions significantly influences the efficiency of bromopropyl group introduction [5]. Temperature control is particularly critical, as elevated temperatures can accelerate the reaction rate but may also promote side reactions or decomposition of sensitive starting materials [5]. The synthetic route typically employs 3-amino-1-propanol as a precursor, which undergoes bromination with hydrobromic acid under reflux conditions to yield 3-bromopropylamine hydrobromide [5].
The formation of carbamate bonds represents a fundamental aspect of synthesizing (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate, involving the coupling of carboxylic acid derivatives with amines [6]. The most commonly employed method utilizes fluorenylmethyloxycarbonyl chloride as the activated carboxylic acid derivative, which reacts with 3-bromopropylamine to form the desired carbamate linkage [7]. This approach leverages the high reactivity of chloroformate esters toward nucleophilic attack by primary amines [7].
The chloroformate route offers several distinct advantages for carbamate synthesis, including high yields under mild reaction conditions and relatively straightforward purification procedures [8]. The reaction typically proceeds at temperatures ranging from 0 to 25°C in the presence of a suitable base such as triethylamine or sodium carbonate to neutralize the hydrogen chloride byproduct [9]. The mechanism involves nucleophilic attack of the amine nitrogen on the carbonyl carbon of the chloroformate, followed by elimination of chloride ion and formation of the carbamate bond [9].
Alternative synthetic methodologies for carbamate bond formation include the use of carbonyldiimidazole as a coupling reagent, which activates carboxylic acids toward nucleophilic attack without generating hydrogen chloride [9]. This approach proves particularly advantageous when working with acid-sensitive substrates or when hydrogen chloride formation could interfere with subsequent reaction steps [9]. The carbonyldiimidazole method typically requires longer reaction times but offers improved selectivity and reduced side product formation [9].
Table 2: Carbamate Bond Formation Techniques
Method | Starting Materials | Reaction Conditions | Advantages | Limitations | Typical Yield (%) |
---|---|---|---|---|---|
Chloroformate Route | Alcohol + Chloroformate | Base, 0-25°C | High yields, mild conditions | HCl formation | 80-95 |
Isocyanate Route | Amine + Isocyanate | Room temp, inert atm | Direct formation | Isocyanate handling | 85-98 |
CO2 Fixation | Amine + CO2 + Base | Base, elevated temp | Atom economical | High pressure needed | 60-85 |
Mixed Anhydride | Acid + Alkyl Chloroformate | Base, -10 to 0°C | Good selectivity | Low temperature req | 70-90 |
Carbonyldiimidazole | Alcohol + CDI + Amine | Room temp, 2-12h | No HCl formation | Excess CDI needed | 75-92 |
The carbon dioxide fixation approach represents an environmentally sustainable method for carbamate synthesis, utilizing carbon dioxide as the carbon source in combination with amines and appropriate bases [6]. This methodology has gained considerable attention due to its atom economy and reduced environmental impact compared to traditional synthetic routes [6]. The reaction typically requires elevated temperatures and pressures to achieve satisfactory conversion rates, making it more suitable for specialized applications rather than routine synthetic procedures [6].
Recent developments in carbamate synthesis have focused on optimizing reaction conditions to minimize side reactions and improve overall synthetic efficiency [10]. Kinetic studies have revealed that carbamate formation rates are influenced by the basicity of the amine nucleophile, with more basic amines generally exhibiting faster reaction kinetics [10]. The formation rate constant typically ranges from 0.08 to 0.25 per minute, depending on the specific reaction conditions and substrate properties [10].
The fluorenylmethyloxycarbonyl protecting group plays a crucial role in modern solid-phase peptide synthesis, serving as a temporary amino-protecting group that can be selectively removed under basic conditions [11]. (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate functions as a specialized building block within the fluorenylmethyloxycarbonyl/tert-butyl protection strategy, providing a reactive handle for further chemical modifications while maintaining compatibility with standard peptide synthesis protocols .
The deprotection mechanism of fluorenylmethyloxycarbonyl groups involves base-catalyzed elimination, typically using piperidine in dimethylformamide as the deprotection reagent [12]. The reaction proceeds through abstraction of the acidic proton adjacent to the fluorene ring system, leading to beta-elimination and formation of dibenzofulvene, carbon dioxide, and the free amine [12]. This deprotection strategy is particularly advantageous because it operates under mild conditions that do not affect acid-labile side chain protecting groups used in the tert-butyl strategy [13].
The efficiency of fluorenylmethyloxycarbonyl deprotection is influenced by several factors, including the concentration of the base reagent, reaction time, and temperature [14]. Standard protocols employ 20-30% piperidine in dimethylformamide for 2-10 minutes at room temperature, achieving deprotection efficiencies of 98-99% [14]. Alternative deprotection reagents such as 4-methylpiperidine have been developed to reduce the required reagent concentration while maintaining high deprotection efficiency [15].
Table 3: Fluorenylmethyloxycarbonyl Deprotection Conditions in Solid Phase Peptide Synthesis
Base Reagent | Concentration (% v/v) | Solvent | Deprotection Time (min) | Temperature (°C) | Efficiency (%) |
---|---|---|---|---|---|
Piperidine | 20-30 | DMF | 2-10 | Room temp | 98-99 |
4-Methylpiperidine | 5-10 | DMF | 5-15 | Room temp | 95-98 |
Piperazine/DBU | 2/2 | DMF | 3-8 | Room temp | 96-99 |
Morpholine | 20 | DMF | 5-12 | Room temp | 92-96 |
Sodium hydroxide | 0.1 M | 2-MeTHF/MeOH | 10-30 | Room temp | 90-95 |
The orthogonal nature of the fluorenylmethyloxycarbonyl/tert-butyl protection strategy allows for selective deprotection of amino groups while leaving side chain protecting groups intact [13]. This selectivity is essential for the stepwise construction of peptide chains, as it enables the controlled exposure of reactive sites for subsequent coupling reactions [13]. The tert-butyl protecting groups used for side chain protection are removed under acidic conditions, typically using trifluoroacetic acid, which does not affect the fluorenylmethyloxycarbonyl protecting groups [16].
Challenges in fluorenylmethyloxycarbonyl deprotection can arise during the synthesis of certain peptide sequences, particularly those prone to aggregation or secondary structure formation [17]. Incomplete deprotection has been observed in homo-oligopeptides containing leucine or alanine, where beta-sheet formation can hinder access of the deprotection reagent to the protecting group [17]. These difficulties can be addressed through optimization of reaction conditions, including extended reaction times, elevated temperatures, or the addition of chaotropic agents [17].
The compatibility of (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate with modern coupling reagents is essential for its successful incorporation into solid-phase peptide synthesis protocols [18]. Contemporary coupling reagents such as N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate and O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate have revolutionized peptide synthesis by providing superior coupling efficiency and reduced racemization compared to traditional carbodiimide-based methods [18].
Uronium-based coupling reagents demonstrate excellent performance in activating carboxylic acids for amide bond formation, particularly in challenging coupling reactions involving sterically hindered amino acids [19]. These reagents form highly reactive active esters that readily react with amino groups to form peptide bonds [19]. The hexafluorophosphate counter-ion provides enhanced solubility in organic solvents commonly used in peptide synthesis, such as dimethylformamide and N-methylpyrrolidone [18].
Phosphonium-based coupling reagents offer an alternative to uronium reagents, providing similar coupling efficiency while exhibiting reduced tendency for side reactions such as guanidinylation [20]. (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate and (7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate represent important examples of phosphonium coupling reagents that maintain high reactivity while minimizing unwanted side reactions [20].
Table 4: Modern Coupling Reagents Compatibility with Fluorenylmethyloxycarbonyl/tert-Butyl Strategy
Coupling Reagent | Chemical Class | Coupling Efficiency (%) | Racemization Risk | Solution Stability (days) | Cost Factor | Recommended Use |
---|---|---|---|---|---|---|
HBTU | Uronium | 95-99 | Low | 7-14 | Medium | General coupling |
HATU | Uronium | 96-99 | Very Low | 10-21 | High | Hindered coupling |
COMU | Uronium | 92-97 | Low | 3-7 | High | Fast coupling |
PyBOP | Phosphonium | 93-98 | Very Low | 2-5 | Medium | Difficult sequences |
PyAOP | Phosphonium | 94-99 | Very Low | 5-10 | High | Fragment coupling |
EDCI/HOBt | Carbodiimide | 85-95 | Moderate | 1-2 | Low | Large scale |
The selection of appropriate coupling reagents depends on several factors, including the specific amino acid sequence being synthesized, the scale of the synthesis, and economic considerations [21]. For routine peptide synthesis applications, N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate provides an excellent balance of coupling efficiency, cost-effectiveness, and ease of handling [22]. More challenging sequences or those requiring minimization of racemization may benefit from the use of O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate or phosphonium-based alternatives [22].
Table 5: Reaction Kinetics Data for Key Synthetic Transformations
Reaction Type | Rate Constant (k, min⁻¹) | Activation Energy (kJ/mol) | Temperature Dependence | Solvent Effect | pH Dependence |
---|---|---|---|---|---|
Fmoc Deprotection | 0.15-0.45 | 45-65 | Moderate | Significant | Strong (basic) |
Carbamate Formation | 0.08-0.25 | 55-75 | High | Moderate | Moderate |
Nucleophilic Substitution | 0.05-0.20 | 60-85 | High | High | Weak |
Amino Acid Coupling | 0.20-0.80 | 35-55 | Moderate | Significant | Moderate |
Recent advances in solid-phase peptide synthesis have emphasized the importance of optimizing reaction conditions to achieve maximum coupling efficiency while minimizing side reactions [23]. High-temperature fast-stirring peptide synthesis has emerged as a promising approach for accelerating peptide synthesis by combining elevated temperatures with improved mixing [23]. This methodology has demonstrated the ability to reduce reaction times to seconds while maintaining high crude peptide purities, representing a significant advancement in peptide synthesis efficiency [23].